- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,

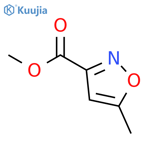

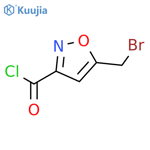

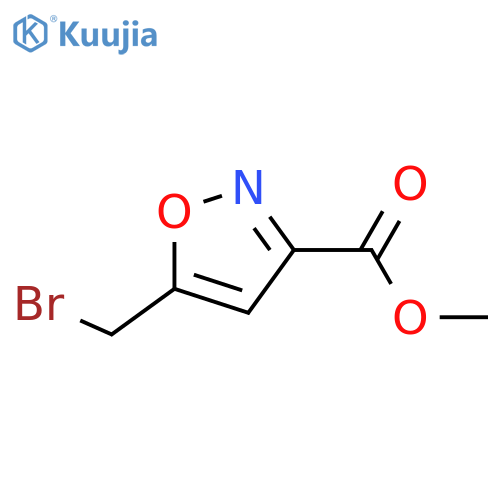

Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure

Nombre del producto:Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Número CAS:95312-27-9

MF:C6H6BrNO3

Megavatios:220.02074098587

MDL:MFCD11975679

CID:837909

PubChem ID:13371027

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester

- methyl 5-(bromomethyl)isoxazole-3-carboxylate

- Methyl 5-bromomethylisoxazole-3-carboxylate

- 95312-27-9

- DB-320015

- AKOS026726768

- CS-W000435

- VDA31227

- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE

- EN300-54804

- SCHEMBL5243287

- Methyl 5-(bromomethyl)isoxazole-3-carboxylate

-

- MDL: MFCD11975679

- Renchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3

- Clave inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(CBr)ON=1)OC

Atributos calculados

- Calidad precisa: 218.95311g/mol

- Masa isotópica única: 218.95311g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 3

- Complejidad: 153

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.1

- Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

- Denso: 1.9±0.1 g/cm3

- Punto de ebullición: 364.7±45.0 °C at 760 mmHg

- Punto de inflamación: 174.3±28.7 °C

- Presión de vapor: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | M297018-100mg |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate |

95312-27-9 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Chemenu | CM424076-1g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 1g |

$769 | 2024-07-18 | |

| Enamine | EN300-54804-1.0g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 1.0g |

$771.0 | 2023-02-10 | |

| Chemenu | CM424076-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 250mg |

$286 | 2024-07-18 | |

| Enamine | EN300-54804-0.5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 0.5g |

$602.0 | 2023-02-10 | |

| 1PlusChem | 1P019XVC-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$210.00 | 2024-04-19 | |

| Aaron | AR019Y3O-100mg |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 100mg |

$145.00 | 2025-02-08 | |

| A2B Chem LLC | AV42616-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$192.00 | 2024-07-18 | |

| 1PlusChem | 1P019XVC-5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 5g |

$1864.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 98% | 5g |

¥13566.00 | 2024-04-24 |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C

Referencia

- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Synthesis of garugamblin-1, Tetrahedron, 1993, 49(22), 4893-900

Métodos de producción 6

Condiciones de reacción

Referencia

- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux

Referencia

- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated

Referencia

- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3, Pest Management Science, 2007, 63(10), 974-1001

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled

Referencia

- Compounds for enzyme inhibition, United States, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Literatura relevante

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Productos relacionados

- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)

- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureza:99%/99%/99%

Cantidad:250mg/1g/5g

Precio ($):236/634/2221